

Application Notes and Protocols for (2R)-2-methyltetradecanoyl-CoA in Enzyme Studies

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Compound of Interest

Compound Name: (2R)-2-methyltetradecanoyl-CoA

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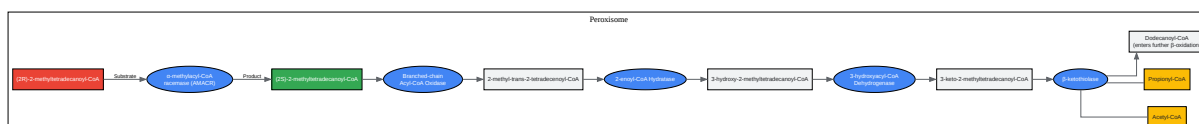
Introduction

(2R)-2-methyltetradecanoyl-CoA is a chiral-branched, long-chain acyl-coenzyme A ester. It serves as a crucial substrate for enzymes involved in the metabolism of branched-chain fatty acids, a pathway of significant interest in various physiological and pathological processes. Notably, this substrate is a key molecule for studying the activity of α -methylacyl-CoA racemase (AMACR), an enzyme implicated in certain cancers and neurological disorders. These application notes provide detailed protocols and data for utilizing **(2R)-2-methyltetradecanoyl-CoA** in enzyme kinetics and pathway analysis.

Metabolic Significance and Signaling Pathway

(2R)-2-methyltetradecanoyl-CoA is an intermediate in the peroxisomal β -oxidation of 2-methyl-branched fatty acids. The presence of a methyl group at the α -carbon prevents its direct entry into the standard β -oxidation spiral. The enzyme α -methylacyl-CoA racemase (AMACR) plays a pivotal role by catalyzing the epimerization of the (2R)-stereoisomer to the (2S)-stereoisomer. This conversion is essential because the subsequent enzyme in the pathway, branched-chain acyl-CoA oxidase, is stereospecific for the (2S)-epimer.^[1] The degradation of these fatty acids is critical for normal cellular function, and defects in this pathway can lead to the accumulation of toxic intermediates.

Below is a diagram illustrating the central role of AMACR in the metabolism of (2R)-2-methyl-branched fatty acyl-CoAs.



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Peroxisomal β -oxidation of **(2R)-2-methyltetradecanoyl-CoA**.

Quantitative Data for Enzyme Kinetics

While specific kinetic data for **(2R)-2-methyltetradecanoyl-CoA** are not readily available in the literature, data for a structurally related, albeit smaller, substrate with α -methylacyl-CoA racemase from *Mycobacterium tuberculosis* (MCR) can be used as a reference point. The following table summarizes the kinetic parameters for the epimerization of (2R)- and (2S)-ibuprofenoyl-CoA catalyzed by MCR.[2] It is anticipated that the longer acyl chain of **(2R)-2-methyltetradecanoyl-CoA** may influence the binding affinity (K_m) and turnover rate (k_{cat}).

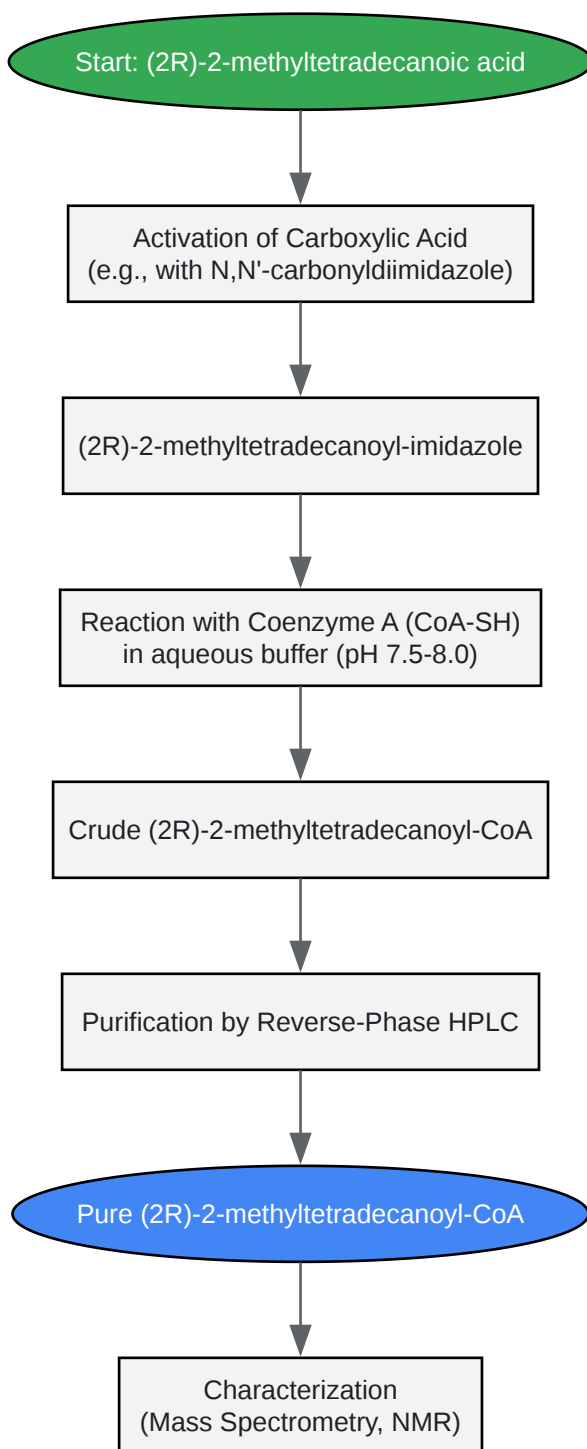
Substrate	Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
(2R)-Ibuprofenoyl-CoA	MCR	48 ± 5	291 ± 30	6.1 × 10 ⁶
(2S)-Ibuprofenoyl-CoA	MCR	86 ± 6	450 ± 14	5.2 × 10 ⁶

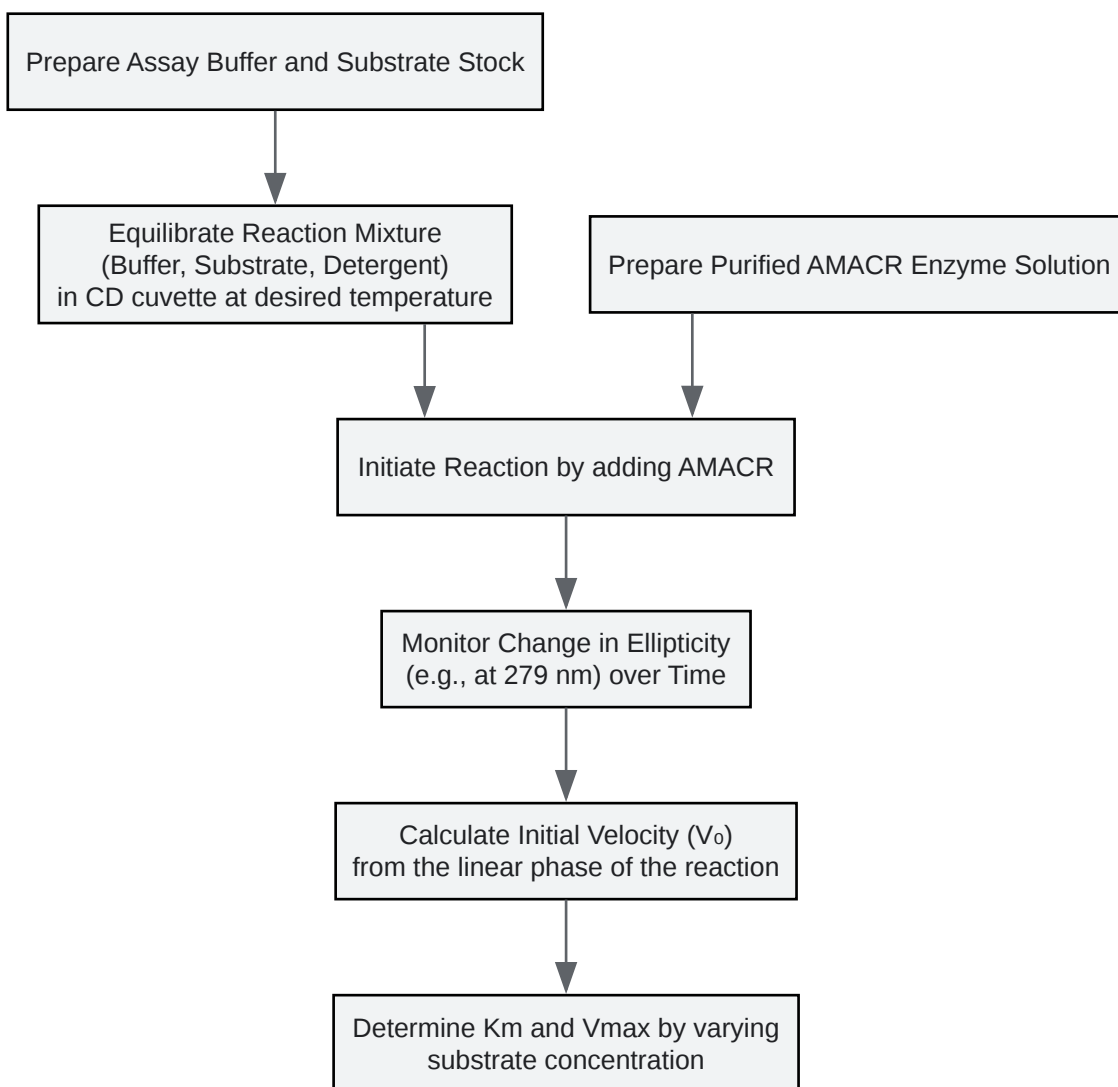
Experimental Protocols

Synthesis of (2R)-2-methyltetradecanoyl-CoA

The synthesis of **(2R)-2-methyltetradecanoyl-CoA** can be achieved through a multi-step chemo-enzymatic process. This protocol is an adaptation from general methods for acyl-CoA synthesis.

Workflow for Synthesis:





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References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]

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